![molecular formula C8H18N2 B2762454 (3S,5R)-1-ethyl-3,5-dimethylpiperazine CAS No. 1932080-04-0](/img/structure/B2762454.png)
(3S,5R)-1-ethyl-3,5-dimethylpiperazine
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together . This can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo often depends on its functional groups .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, solubility, and density. Chemical properties describe how a compound reacts with other substances .Scientific Research Applications
- Grapes and Wine Aroma Role: Rotundone is a key contributor to the distinctive “black pepper” aroma found in certain grape varieties, particularly Syrah and some cool-climate Shiraz wines .
- Oak-Aged Spirits Flavor Potential Contribution: It may contribute to the characteristic “woody” flavor profile, although further research is needed to confirm this definitively .
- Herbs and Spices Presence: Rotundone has been identified in various herbs and spices, including black pepper, marjoram, geranium, rosemary, and chicory coffee .
- Peptide Conformation Studies Research Context: Dietrich and Lubell synthesized enantiopure pyrrolizidinone amino acids using a precursor containing (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid .
- Synthesis : Researchers have developed a straightforward method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone starting from D-pyroglutaminol .
- Quantification Methods Validated Approach: A stable isotope dilution analysis, solid-phase extraction, and gas chromatography-mass spectrometry method has been established for efficient quantification of rotundone in grapes and wine .
Synthetic Methodology
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMGCUENOHMKS-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NC(C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H](N[C@H](C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-1-ethyl-3,5-dimethylpiperazine |
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